KRAS G12C inhibitor 37
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Overview
Description
KRAS G12C inhibitor 37 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant protein and inhibit its activity, thereby halting cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 37 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. The process typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free oxidation processes and chromatography-free purification methods to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 37 undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include the final this compound compound with a tetrahydropyridopyrimidine core, substituted piperazine, and other functional groups essential for its biological activity .
Scientific Research Applications
KRAS G12C inhibitor 37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Undergoing clinical trials for the treatment of KRAS G12C-mutant cancers, particularly NSCLC. .
Mechanism of Action
KRAS G12C inhibitor 37 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively halts cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
KRAS G12C inhibitor 37 is compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX849). While all these compounds target the same KRAS G12C mutation, this compound may offer unique advantages in terms of binding affinity, selectivity, and resistance profiles .
List of Similar Compounds
- Sotorasib (AMG 510)
- Adagrasib (MRTX849)
- Glecirasib (JAB-21822)
- FMC-376
- RM-018 .
This compound represents a promising advancement in the targeted treatment of KRAS G12C-mutant cancers, with ongoing research aimed at optimizing its efficacy and overcoming resistance mechanisms.
Biological Activity
KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy, particularly for patients with KRAS G12C mutations, which are prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Among these inhibitors, KRAS G12C inhibitor 37 has emerged as a potent candidate. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates by irreversibly binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state. This mechanism prevents KRAS from interacting with downstream effectors that promote tumor growth and survival. The compound is designed to exploit a specific allosteric pocket created by the conformational changes in the protein when it is in its inactive state.
Key Features:
- Irreversible Binding : Binds covalently to the mutant KRAS G12C.
- Allosteric Modulation : Alters the conformation of KRAS to favor its inactive state.
- Selective Targeting : Primarily affects KRAS G12C mutants while sparing wild-type KRAS.
Potency and Efficacy
The potency of this compound has been evaluated against other known inhibitors like sotorasib and adagrasib. In vitro studies demonstrated that this compound exhibited superior potency with an IC50 value significantly lower than its predecessors.
Comparative Potency Table:
Compound | IC50 (nM) |
---|---|
ARS-853 | 5899 |
ARS-1620 | 692 |
Sotorasib | 78 |
Adagrasib | 35 |
This compound | 0.6 |
This data indicates that this compound can effectively deplete active KRAS at nanomolar concentrations, suggesting a strong potential for clinical efficacy.
Clinical Studies and Case Reports
Recent clinical trials have focused on the combination therapies involving KRAS G12C inhibitors. For instance, studies combining KRAS G12C inhibitors with EGFR inhibitors have shown promising results in patients with colorectal cancer. A notable trial reported an objective response rate (ORR) of 62.5% among patients who had not previously received any KRAS inhibition therapy.
Case Study Summary:
- Patient Cohort : Advanced or metastatic CRC patients
- Combination Therapy : Cetuximab + this compound
- Results :
- ORR: 62.5%
- Median Progression-Free Survival (mPFS): 8.1 months
- Common Treatment-Related Adverse Events (TRAEs): Rash, diarrhea
Resistance Mechanisms
Despite the efficacy of KRAS G12C inhibitors, resistance mechanisms have been observed. These include secondary mutations in the KRAS gene or activation of alternative signaling pathways. Ongoing research is aimed at understanding these mechanisms better and developing combination therapies to overcome resistance.
Properties
Molecular Formula |
C35H39F3N8O2 |
---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42) |
InChI Key |
AHOBXXAGZPGARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F |
Origin of Product |
United States |
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